Cocaine hydrochloride
Overview
Description
Cocaine hydrochloride is a fine white powder with a bitter and numbing taste . It is a naturally occurring alkaloid derived from the leaves of the coca plant . It can be used as a local anesthetic, but it also has potential for abuse . It is usually sold as an illegal substance in powder form, or occasionally used for therapeutic use in the United States as a topical anesthetic .
Synthesis Analysis
Cocaine hydrochloride is derived from coca leaves of the coca plant, which is native to several countries in South America and Southeast Asia . The process of extracting powder cocaine involves soaking coca leaves in alkaline liquids, applying sulfuric acid to extract the dissolved cocaine, and adding lime to form a paste . The paste can be processed in one of two ways: adding both acid and potassium to eliminate impurities, then using a bicarbonate to separate the base, and finally adding a solvent, soaking again in acid, and separating the paste .Molecular Structure Analysis
The molecular formula of cocaine hydrochloride is C17H22ClNO4 . Its molecular weight is 339.8 g/mol . Cocaine hydrochloride is water-soluble due to the HCL salt .Chemical Reactions Analysis
Cocaine hydrochloride can be synthesized by heating cocaine hydrochloride with sodium bicarbonate . If the synthesis is carried out carefully, the final products should be cocaine free base and sodium chloride .Physical And Chemical Properties Analysis
Cocaine hydrochloride is a powder that can be used as a local anesthetic . It is water-soluble due to the HCL salt and can be injected; it is also snorted in powder form .Scientific Research Applications
Stimulant
Cocaine hydrochloride is one of the most consumed stimulants throughout the world . It is a naturally occurring sympathomimetic tropane alkaloid derived from the leaves of Erythroxylon coca . The excess of available dopamine for postsynaptic activation mediates the pleasurable effects reported by users and contributes to the addictive potential and toxic effects of the drug .
Local Anesthetic
Cocaine hydrochloride can exert local anaesthetic action by inhibiting voltage-gated sodium channels, thus halting electrical impulse propagation . This property makes it unique among local anesthetics .
Neurotransmitter Reuptake Inhibitor
Cocaine hydrochloride has the ability to block reuptake of the neurotransmitters norepinephrine, dopamine (DA), and serotonin (5-HT) . This impacts neurotransmission by hindering monoamine reuptake, particularly dopamine, from the synaptic cleft .
Drug Abuse Treatment
A promising strategy for drug abuse treatment is to accelerate the drug metabolism by administration of a drug-metabolizing enzyme . A high-activity drug-metabolizing enzyme can completely/effectively prevent the drug of abuse from entering the brain to produce physiological effects .
Target for Anti-addiction Medication Development
The glutamate system may be an opportune target for anti-addiction medication development, with the goal of reversing the cocaine-induced neuroadaptations that contribute to the drive to use the drug .
Detection and Analysis
One of the most employed methods of detection for cocaine are immunoassays, a fast method that allows a qualitative presumptive assessment of the drug in the biological matrix tested (e.g., blood, urine) .
Mechanism of Action
Target of Action
Cocaine hydrochloride primarily targets the dopamine, serotonin, and norepinephrine transport proteins in the brain . These proteins are responsible for the reuptake of their respective neurotransmitters into pre-synaptic neurons .
Mode of Action
Cocaine hydrochloride acts by inhibiting the reuptake of dopamine, serotonin, and norepinephrine into pre-synaptic neurons . This is achieved by reversibly binding to and inactivating sodium channels . The compound also inhibits voltage-gated sodium channels, thus halting electrical impulse propagation .
Biochemical Pathways
Cocaine hydrochloride impacts neurotransmission by hindering monoamine reuptake, particularly dopamine, from the synaptic cleft .
Pharmacokinetics
Cocaine hydrochloride exhibits exceptional ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It undergoes a hydrophobic collapse, which may account for its unprecedented capacity to cross biological membranes . This property contributes to its high bioavailability.
Result of Action
The molecular and cellular effects of cocaine hydrochloride’s action are primarily due to its effect on dopamine levels, which is most responsible for the addictive property of cocaine . It can exert local anesthetic action by inhibiting voltage-gated sodium channels, thus halting electrical impulse propagation . Cocaine also impacts neurotransmission by hindering monoamine reuptake, particularly dopamine, from the synaptic cleft .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cocaine hydrochloride. For instance, the production, transit, and consumption of the drug can exact a heavy environmental toll, impacting tropical forests, freshwater, and estuary ecosystems . Moreover, the susceptibility to drug abuse is influenced by environmental factors that are unique to psychostimulants .
Safety and Hazards
Cocaine hydrochloride has potential for abuse . High doses can cause panic, schizophrenic-like symptoms, seizures, hyperthermia, hypertension, arrhythmias, stroke, aortic dissection, intestinal ischemia, and myocardial infarction . When a person abuses large doses of cocaine or encounters a particularly strong batch, it can quickly lead to an overdose .
Future Directions
Emerging research is revealing that numerous peripheral effects of this drug may serve as conditioned stimuli for its central reinforcing properties . The gut microbiota is emerging as one of these peripheral sources of input to cocaine reward . The effects of the cocaine congeners and MDPV on the gut microbiome may form the basis of interoceptive cues that can influence their abuse properties .
properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVDUKEQYOJNR-VZXSFKIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50-36-2 (Parent) | |
Record name | Cocaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048903 | |
Record name | (-)-Cocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cocaine Hydrochloride | |
CAS RN |
53-21-4 | |
Record name | (-)-Cocaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cocaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Cocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cocaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8T8T6WZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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